KRAS inhibitor-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

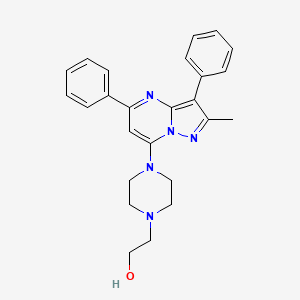

2-[4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-26-22(20-8-4-2-5-9-20)18-23(30(25)27-19)29-14-12-28(13-15-29)16-17-31/h2-11,18,31H,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHOJIJARWDIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of KRAS Inhibitor-3: A Pan-Inhibitor Targeting a Pervasive Oncogene

A Technical Whitepaper for Drug Development Professionals

Introduction: The Kirsten Rat Sarcoma (KRAS) viral oncogene is one of the most frequently mutated oncogenes in human cancers, driving tumor progression and resistance to therapies. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutations, most notably G12C. This technical guide delves into the discovery and synthesis of a distinct molecule, KRAS inhibitor-3 (also known as compound 11), a high-affinity, noncovalent, allosteric inhibitor that binds to both wild-type and oncogenic KRAS mutants, disrupting its interaction with effector proteins like Raf.[1] This pan-inhibitory activity presents a promising avenue for treating a broader range of KRAS-driven cancers.

Discovery of a Novel Allosteric Pocket

The discovery of this compound stemmed from a targeted effort to identify noncovalent inhibitors that could overcome the challenges of targeting the nucleotide-binding site. Researchers identified a novel allosteric binding pocket on KRAS. Unlike the switch-II pocket targeted by many G12C-specific covalent inhibitors, this pocket allows for high-affinity binding to various KRAS forms.

This compound emerged from a medicinal chemistry campaign that optimized an initial hit compound. Structure-activity relationship (SAR) studies focused on enhancing binding affinity and disrupting the interaction between KRAS and its downstream effector, Raf. This was achieved by designing a molecule with a core scaffold that fits snugly into the allosteric pocket, with chemical moieties extending to key interaction residues.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its binding affinity across different KRAS variants and its cellular activity.

| KRAS Variant | Binding Affinity (KD) in μM |

| KRAS WT | 0.28[1] |

| KRAS G12C | 0.63[1] |

| KRAS G12D | 0.37[1] |

| KRAS Q61H | 0.74[1] |

Table 1: Binding Affinity of this compound to Various KRAS Mutants. The dissociation constants (KD) show high-affinity binding to both wild-type (WT) and common oncogenic mutants of KRAS.

| Assay | Cell Line | Metric | Result |

| Cell Growth Inhibition | KRAS-expressing lung cancer cells | IC50 | Not explicitly quantified, but inhibits growth at 0-1 μM over 72h[1] |

| Downstream Signaling Inhibition | BHK cells expressing KRAS G12D | p-ERK levels | Decreased at 0-5 μM[1] |

| Downstream Signaling Inhibition | BHK cells expressing KRAS G12D and G12V | p-cRaf levels | Decreased at 0-5 μM[1] |

| Protein-Protein Interaction | In vitro assay | Disruption of KRAS-Raf interaction | Disrupted at 1 μM over 2h[1] |

Table 2: Cellular and Biochemical Activity of this compound. The data demonstrates the inhibitor's ability to suppress cancer cell growth and inhibit downstream signaling pathways activated by KRAS.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While the primary literature provides the reaction scheme, this guide outlines the conceptual steps for its synthesis based on typical synthetic strategies for similar heterocyclic compounds. The synthesis would likely involve the construction of the core heterocyclic scaffold followed by the addition of the side chains that are crucial for its binding affinity and pan-inhibitory activity.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further research. The following are representative protocols based on standard assays used in the characterization of KRAS inhibitors.

Protocol 1: KRAS Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity (KD) of this compound to various KRAS mutants.

Materials:

-

Recombinant human KRAS proteins (WT, G12C, G12D, Q61H)

-

This compound

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl pH 2.0)

Method:

-

Immobilization of KRAS:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the KRAS protein (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., 0.1 to 10 µM).

-

Inject the different concentrations of the inhibitor over the immobilized KRAS surface, followed by a dissociation phase with running buffer.

-

Regenerate the surface between each inhibitor concentration using the regeneration solution.

-

-

Data Analysis:

-

Fit the sensorgram data to a 1:1 binding model to determine the association (kon) and dissociation (koff) rates.

-

Calculate the equilibrium dissociation constant (KD) as koff/kon.

-

Protocol 2: Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of this compound on the growth of KRAS-dependent cancer cells.

Materials:

-

KRAS-expressing lung cancer cell line

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Method:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the different concentrations of the inhibitor (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 3: Western Blot for p-ERK and p-cRaf Inhibition

Objective: To measure the inhibition of KRAS downstream signaling.

Materials:

-

BHK cells stably expressing KRAS G12D or G12V

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-cRaf, anti-cRaf, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Method:

-

Cell Treatment and Lysis:

-

Treat the cells with various concentrations of this compound for 2 hours.

-

Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control (actin).

-

Visualizations

The following diagrams illustrate the KRAS signaling pathway and a conceptual workflow for inhibitor screening.

Caption: The KRAS signaling pathway and the mechanism of action of this compound.

Caption: A generalized experimental workflow for the discovery and development of a KRAS inhibitor.

References

A Technical Guide to the Mechanism of Action of Covalent KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for a pivotal class of anticancer agents: covalent inhibitors targeting the KRAS G12C mutation. For clarity and to represent the core principles of this class, we will refer to a representative agent, analogous to well-characterized inhibitors like sotorasib and adagrasib. This guide details the molecular interactions, effects on cellular signaling, mechanisms of resistance, and the experimental protocols used for their characterization.

Core Mechanism of Action

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[1][2] In its active state, bound to guanosine triphosphate (GTP), it triggers downstream pathways that drive cell proliferation, survival, and differentiation.[2] Mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the protein's ability to hydrolyze GTP, locking it in a constitutively active "on" state and promoting oncogenesis.[3]

Covalent KRAS G12C inhibitors are designed to specifically target this mutant protein. Their mechanism relies on a unique combination of allosteric targeting and irreversible covalent bonding.

-

Selective Binding to the Inactive State : These inhibitors preferentially bind to KRAS G12C when it is in its inactive, guanosine diphosphate (GDP)-bound conformation.[4][5] This is crucial because even mutant KRAS proteins retain a slow, intrinsic rate of GTP hydrolysis, allowing them to cycle back to the GDP-bound state.[4]

-

Allosteric Pocket Interaction : The inhibitors target a novel, allosteric pocket known as the Switch-II pocket (S-IIP), which is present in the inactive state but obscured in the active state.[6][7]

-

Covalent Bond Formation : The key to their potent and sustained action is the formation of a covalent bond. The inhibitor molecule contains an electrophilic "warhead" (commonly an acrylamide) that reacts with the nucleophilic thiol group of the mutant cysteine residue at position 12.[1][8]

-

Trapping the Inactive State : This irreversible binding locks the KRAS G12C protein in its inactive GDP-bound state.[4][5] This prevents the protein from interacting with guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which are responsible for catalyzing the exchange of GDP for GTP.[4][9]

-

Inhibition of Downstream Signaling : By preventing the formation of active, GTP-bound KRAS, the inhibitor effectively shuts down the aberrant signaling through its primary downstream effector pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[8][9] This leads to the suppression of cancer cell proliferation and induction of apoptosis.[10]

Quantitative Data

The efficacy of KRAS G12C inhibitors is quantified through a series of biochemical and cellular assays. The tables below summarize representative data for well-characterized inhibitors in this class.

Table 1: Biochemical Potency and Binding Affinity

| Compound | Target | Assay Type | IC50 / KD | Reference |

|---|---|---|---|---|

| Adagrasib (MRTX849) | KRAS G12C | SOS1-mediated Nucleotide Exchange | ~0.05 µM (IC50) | [11] |

| Sotorasib (AMG510) | KRAS G12C | TR-FRET Nucleotide Exchange | ~8.88 nM (IC50) | [6][7] |

| MRTX1133 | KRAS G12D | TR-FRET Nucleotide Exchange | ~0.14 nM (IC50) | [7][12] |

| ARS-1620 | KRAS G12C | Biochemical Activity | ~10 µM (IC50) | [13] |

| Paluratide | Pan-RAS (KRAS G12D) | SOS1 Interaction | <2.2 nM (IC50) | [14] |

| Paluratide | KRAS G12D | Binding Affinity (Kd) | 0.043 nM |[14] |

Note: Data are compiled from various sources and experimental conditions may differ. MRTX1133 and Paluratide are included for comparative context against other KRAS mutations.

Table 2: Cellular Potency (Anti-proliferative Activity)

| Compound | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| 143D | MIA PaCa-2 | Pancreatic | G12C | 7.0 ± 2.6 | [15] |

| 143D | NCI-H358 | NSCLC | G12C | 6.5 ± 2.3 | [15] |

| MRTX849 | MIA PaCa-2 | Pancreatic | G12C | 7.5 ± 1.6 | [15] |

| MRTX849 | NCI-H358 | NSCLC | G12C | 5.8 ± 3.3 | [15] |

| AMG510 | MIA PaCa-2 | Pancreatic | G12C | 5.0 ± 0.4 | [15] |

| AMG510 | NCI-H358 | NSCLC | G12C | 7.0 ± 1.4 | [15] |

| MRTX-1257 | Human Lung Cancer Lines | NSCLC | G12C | 0.1 - 356 | [16] |

| AMG-510 | Human Lung Cancer Lines | NSCLC | G12C | 0.3 - 2534 |[16] |

NSCLC: Non-Small Cell Lung Cancer. IC50 values represent the concentration required to inhibit cell growth by 50% and can vary significantly based on the cell line's genetic background.[15][16]

Experimental Protocols

Characterizing the mechanism of action of a covalent KRAS inhibitor requires a multi-faceted approach, progressing from biochemical validation to cellular and in vivo assessment.

References

- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Paluratide - Wikipedia [en.wikipedia.org]

- 15. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

An In-depth Technical Guide on the Binding Affinity and Kinetics of KRAS Inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of KRAS inhibitor-3, a novel noncovalent allosteric inhibitor. The document summarizes its binding affinity to various KRAS isoforms, details the experimental protocols for affinity determination, and discusses the significance of binding kinetics in the context of KRAS-targeted drug discovery.

Quantitative Binding Affinity Data

This compound, also identified as compound 11 in the foundational research, demonstrates high affinity for both wild-type (WT) and oncogenic mutant forms of KRAS.[1] The binding is selective for the active, GTP-bound state of KRAS. The dissociation constants (Kd) were determined for the catalytic domain (residues 1-166) of KRAS bound to the non-hydrolyzable GTP analogue, guanylyl imidodiphosphate (GNP). No significant binding was observed for GDP-bound KRAS, or for other RAS isoforms like HRAS and NRAS, highlighting its specificity for activated KRAS.[2]

The following table summarizes the binding affinities of this compound for various KRAS proteins:

| KRAS Isoform | Dissociation Constant (Kd) in μM |

| KRAS WT | 0.28 |

| KRAS G12C | 0.63 |

| KRAS G12D | 0.37 |

| KRAS Q61H | 0.74 |

Data sourced from MedchemExpress product page and supported by the primary publication from McCarthy et al.[1]

Binding Kinetics: A Critical but Undisclosed Aspect

While the binding affinity (Kd) provides a measure of the equilibrium binding strength, the binding kinetics, which include the association rate constant (k_on) and the dissociation rate constant (k_off), offer a more dynamic understanding of the inhibitor-target interaction. The residence time (1/k_off) of an inhibitor on its target is an increasingly recognized parameter in drug efficacy, as a longer residence time can lead to a more sustained pharmacological effect.

Currently, specific kinetic parameters (k_on, k_off, and residence time) for this compound have not been reported in the public domain.

To provide context for the importance of these parameters, a general overview of the experimental methodologies used to determine binding kinetics for KRAS inhibitors is presented in the "Experimental Protocols" section.

Signaling Pathway and Mechanism of Action

KRAS is a central node in multiple oncogenic signaling pathways. In its active GTP-bound state, KRAS recruits and activates effector proteins, most notably RAF kinases, which in turn activate the downstream MEK-ERK (MAPK) pathway, driving cell proliferation and survival. This compound acts as an allosteric inhibitor, binding to a pocket distinct from the nucleotide-binding site. This binding event disrupts the interaction between KRAS and its effector proteins, such as RAF, thereby inhibiting downstream signaling.[1] This is evidenced by a dose-dependent decrease in the phosphorylation of ERK (p-ERK) in cells expressing mutant KRAS upon treatment with the inhibitor.[1]

Caption: KRAS signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity Determination

This protocol describes the method used to determine the dissociation constants (Kd) of this compound.

Objective: To quantify the binding affinity between this compound and different KRAS isoforms.

Materials:

-

Purified recombinant KRAS proteins (WT, G12C, G12D, Q61H), N-terminally His-tagged.

-

Fluorescent dye for protein labeling (e.g., RED-tris-NTA).

-

This compound stock solution in DMSO.

-

MST buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.05% Tween-20).

-

Monolith NT.115 instrument (NanoTemper Technologies).

-

Standard and premium capillaries.

Procedure:

-

Protein Labeling: Label the His-tagged KRAS proteins with the RED-tris-NTA dye according to the manufacturer's protocol. The final concentration of the labeled protein should be kept constant in the low nanomolar range.

-

Inhibitor Dilution Series: Prepare a 16-point serial dilution of this compound in MST buffer, starting from a high concentration (e.g., 100 µM) down to the low micromolar or nanomolar range. Also, prepare a buffer-only control.

-

Sample Preparation: Mix the labeled KRAS protein with each dilution of the inhibitor at a 1:1 ratio.

-

Incubation: Incubate the mixtures at room temperature for 10 minutes to allow the binding to reach equilibrium.

-

Capillary Loading: Load the samples into the MST capillaries.

-

MST Measurement: Place the capillaries into the Monolith NT.115 instrument and perform the measurement. The instrument applies a microscopic temperature gradient, and the movement of the fluorescently labeled protein is tracked.

-

Data Analysis: The change in the normalized fluorescence (ΔF_norm) is plotted against the logarithm of the inhibitor concentration. The data is then fitted to the law of mass action to derive the dissociation constant (Kd).

Caption: Experimental workflow for Microscale Thermophoresis (MST).

General Protocol for Surface Plasmon Resonance (SPR) for Binding Kinetics

This is a representative protocol for determining the binding kinetics of a KRAS inhibitor, as specific data for this compound is unavailable.

Objective: To determine the association (k_on) and dissociation (k_off) rate constants for the interaction between a KRAS inhibitor and a KRAS protein.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip for amine coupling).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Purified recombinant KRAS protein.

-

Running buffer (e.g., HBS-EP+ buffer).

-

KRAS inhibitor stock solution in DMSO, diluted in running buffer.

Procedure:

-

Protein Immobilization: Immobilize the KRAS protein onto the sensor chip surface via amine coupling. This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the protein solution, and then deactivating the remaining active sites with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

-

Inhibitor Injection (Association Phase): Inject a series of concentrations of the KRAS inhibitor over both the protein-immobilized and reference flow cells at a constant flow rate. The binding of the inhibitor to the immobilized KRAS results in a change in the refractive index, which is measured in real-time as a response unit (RU).

-

Dissociation Phase: After the injection of the inhibitor, switch back to the running buffer. The dissociation of the inhibitor from the KRAS protein is monitored as a decrease in the RU over time.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor from the chip surface, preparing it for the next cycle.

-

Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams. Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on and k_off values. The dissociation constant (Kd) can be calculated as k_off / k_on.

Caption: General experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion

This compound is a promising noncovalent allosteric inhibitor that demonstrates high, sub-micromolar binding affinity for activated wild-type and mutant KRAS. Its mechanism of action involves the disruption of KRAS-effector interactions, leading to the inhibition of downstream oncogenic signaling. While its binding affinity has been well-characterized, the kinetic parameters of its interaction with KRAS remain to be elucidated. Future studies focusing on the binding kinetics will provide a more complete picture of its pharmacological profile and will be crucial for its further development as a potential therapeutic agent.

References

Unveiling the Structure-Activity Relationship of KRAS Inhibitor-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of KRAS inhibitor-3, a novel pyrazolopyrimidine-based allosteric inhibitor of KRAS. By binding to activated KRAS with sub-micromolar affinity, this compound effectively disrupts effector binding, leading to the inhibition of KRAS signaling and cancer cell growth. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field of oncology and drug discovery.

Core Quantitative Data

The following tables summarize the binding affinities and cellular activities of this compound and its analogs, providing a clear comparison of their potencies and selectivities.

Table 1: Binding Affinity (Kd) of Pyrazolopyrimidine-Based Inhibitors to KRAS Mutants

| Compound | KRAS WT (μM) | KRAS G12C (μM) | KRAS G12D (μM) | KRAS Q61H (μM) |

| This compound (Compound 11) | 0.28 | 0.63 | 0.37 | 0.74 |

Data obtained from Microscale Thermophoresis (MST) experiments.[1]

Table 2: Inhibition of KRAS Signaling in BHK Cells Expressing KRAS Mutants

| Cell Line | Target | IC50 of this compound (μM) |

| KRAS G12D | p-cRaf | ~0.7 |

| KRAS G12D | p-ERK | ~1.3 |

| KRAS G12V | p-cRaf | Not specified |

| KRAS G12V | p-ERK | Not specified |

IC50 values were determined by western blot analysis of phosphorylated protein levels.[2]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | KRAS Status | Relative Growth (%) at 5 μM |

| Lung Cancer Cells | KRAS G12D or G12V | 30-35 |

| Lung Cancer Cells | KRAS WT | 60-80 |

| Oral Cancer Cells | HRAS WT or G12V/G12D | 60-80 |

Cell growth was assessed after 72 hours of treatment with the compound.[2]

Key Signaling Pathway and Mechanism of Action

This compound functions by disrupting the interaction between KRAS and its downstream effector, Raf. This allosteric inhibition prevents the activation of the MAPK signaling cascade, a critical pathway for cell proliferation and survival.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Microscale Thermophoresis (MST) for Binding Affinity

Microscale Thermophoresis (MST) was employed to quantify the binding affinity of this compound to various KRAS mutants.[1] In this assay, a fluorescently labeled KRAS protein is titrated with increasing concentrations of the inhibitor. The binding of the inhibitor to the protein induces a change in the thermophoretic movement of the protein, which is detected by monitoring the fluorescence changes in a temperature gradient. The dissociation constant (Kd) is then derived from the dose-response curve of the fluorescence changes.[1]

Western Blot for KRAS Signaling Inhibition

To assess the inhibitory effect of this compound on downstream signaling, western blotting was performed on lysates from BHK cells stably expressing KRAS mutants.[2] Cells were treated with varying concentrations of the inhibitor, and the levels of phosphorylated cRaf (p-cRaf) and ERK (p-ERK) were measured as indicators of pathway activation.[2]

Protocol Steps:

-

Cell Culture and Treatment: BHK cells expressing KRAS G12D or G12V were cultured and treated with this compound at various concentrations.

-

Cell Lysis: After treatment, cells were lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in each lysate was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for p-cRaf, p-ERK, total cRaf, and total ERK.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands was quantified to determine the relative levels of phosphorylated proteins.

Cell Proliferation Assay

The anti-proliferative activity of this compound was evaluated in various cancer cell lines.[2] Cells were seeded in 96-well plates and treated with the compound for 72 hours. Cell viability was then assessed using a standard method such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.

Structure-Activity Relationship Insights

The pyrazolopyrimidine scaffold is a key feature of this compound and its analogs. The initial data suggests that modifications to this core can impact binding affinity and cellular potency. The parent compound, this compound (compound 11), demonstrates a notable preference for inhibiting the growth of lung cancer cells harboring KRAS mutations over those with wild-type KRAS or oral cancer cells with HRAS mutations.[2] This selectivity highlights the potential for developing mutant-specific KRAS inhibitors based on this chemical series. Further SAR studies are warranted to explore modifications that could enhance potency and refine the selectivity profile.

References

An In-depth Technical Guide to the Cellular Targets and Off-Targets of Adagrasib (KRAS Inhibitor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS, a member of the RAS superfamily of small GTPases, is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other apparent allosteric binding sites. The discovery of a switch-II pocket in the KRAS G12C mutant has led to the development of a new class of covalent inhibitors that specifically target this mutation. Adagrasib (formerly MRTX849) is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C. This technical guide provides a comprehensive overview of the cellular targets and off-targets of Adagrasib, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

On-Target Activity of Adagrasib

Adagrasib's primary cellular target is the KRAS G12C mutant protein. It selectively and irreversibly binds to the cysteine residue at position 12 of KRAS G12C, locking the protein in its inactive, GDP-bound state.[1] This covalent modification prevents the interaction of KRAS G12C with guanine nucleotide exchange factors (GEFs), thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1]

Quantitative On-Target Potency

The potency of Adagrasib against KRAS G12C has been extensively characterized through various biochemical and cellular assays.

| Parameter | Value | Assay System | Reference |

| Cell Viability IC50 | 10 nM - 973 nM (2D) | Panel of 17 KRAS G12C-mutant cancer cell lines | [1] |

| 0.2 nM - 1042 nM (3D) | Panel of 17 KRAS G12C-mutant cancer cell lines | [1] | |

| pERK Inhibition IC50 | Single-digit nM | Cellular assay | [2] |

| pS6 Inhibition IC50 | Single-digit nM | Cellular assay | [1] |

| DUSP6 Expression IC50 | Single-digit nM | Cellular assay | [1] |

| Cellular Target Engagement KD | 9.59 nM | Cellular Thermal Shift Assay (CETSA) in KRAS G12C cell line | [3] |

Off-Target Profile of Adagrasib

Adagrasib has been designed for high selectivity to minimize off-target effects.[4][5] Proteomics studies have confirmed its high degree of specificity for KRAS G12C.

Proteomics-Based Selectivity Assessment

In a chemical proteomics experiment using a thiol-reactive probe in the NCI-H358 (KRAS G12C mutant) cell line, treatment with 1 µM Adagrasib showed nearly complete and highly specific engagement of KRAS G12C. Of the 5702 identified peptides, the peptide containing Cys12 of KRAS G12C showed a treated/control ratio of 0.03, indicating near-complete modification. In a complementary experiment using an alkyne-tagged analog of Adagrasib, only KRAS G12C was identified as a significant target out of 463 quantified proteins.

| Identified Off-Target | Experimental System | Notes | Reference |

| Lysine-tRNA ligase (KARS) | Thiol-reactive probe proteomics | Identified as the only off-target protein in this specific study. The significance and functional consequence of this interaction are not fully elucidated. |

It is important to note that while Adagrasib is highly selective, some adverse effects observed in clinical trials, such as gastrointestinal toxicities and fatigue, could potentially be linked to unidentified off-target activities or on-target effects in normal tissues.[6] However, studies comparing Adagrasib to other KRAS G12C inhibitors suggest that off-target effects may differ between agents and are not necessarily a class effect.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Adagrasib's Point of Intervention

Caption: Mechanism of Adagrasib action on the KRAS signaling pathway.

Experimental Workflow for Covalent Inhibitor Target Identification

Caption: A typical proteomics workflow for identifying cellular targets of a covalent inhibitor.

Detailed Experimental Protocols

Cellular Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on cell viability by measuring ATP levels, an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Seed KRAS G12C mutant and wild-type cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Adagrasib (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

ATP Measurement: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescent signal using a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated controls and plot the dose-response curves to determine the IC50 values.[7]

Covalent Inhibitor-Target Engagement by Mass Spectrometry

This protocol aims to identify the specific protein targets to which a covalent inhibitor binds within a complex cellular proteome.

Protocol:

-

Cell Treatment: Culture KRAS G12C-mutant cells (e.g., NCI-H358) and treat with Adagrasib (e.g., 1 µM) or DMSO for a defined period (e.g., 3 hours).

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells in a buffer containing detergents and protease inhibitors.

-

Protein Reduction and Alkylation: Reduce the protein disulfide bonds with dithiothreitol (DTT) and then alkylate the free cysteines with iodoacetamide (IAM). Note: The covalently bound cysteine by Adagrasib will not be alkylated.

-

Proteolytic Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against a protein database to identify peptides. Specifically look for the peptide from KRAS G12C containing the Cys12 residue and confirm its modification by Adagrasib (mass shift). A quantitative comparison between the Adagrasib-treated and DMSO-treated samples will show a decrease in the unmodified KRAS G12C peptide and the appearance of the Adagrasib-modified peptide.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing drug-target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[4]

Protocol:

-

Cell Treatment: Treat intact cells with various concentrations of Adagrasib or a vehicle control for a specified time (e.g., 1 hour).

-

Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 44°C to 68°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[3][8]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Analysis of Soluble Protein: Collect the supernatant containing the soluble proteins. The amount of the target protein (KRAS G12C) remaining in the supernatant is quantified by a method such as Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the drug indicates target engagement and stabilization.[3][8]

Conclusion

Adagrasib is a highly potent and selective covalent inhibitor of the KRAS G12C oncoprotein. Its primary on-target activity is well-characterized, leading to the suppression of oncogenic signaling pathways. While comprehensive data on off-targets is limited, available proteomics studies demonstrate a high degree of selectivity for KRAS G12C with minimal off-target binding. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Adagrasib and other covalent KRAS inhibitors. A thorough understanding of both on-target and potential off-target effects is crucial for optimizing therapeutic strategies and managing clinical outcomes.

References

- 1. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 2. Probe MRTX849 | Chemical Probes Portal [chemicalprobes.org]

- 3. biorxiv.org [biorxiv.org]

- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 5. adagrasib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. onclive.com [onclive.com]

- 7. selleckchem.com [selleckchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to KRAS Inhibitor-3 for Specific KRAS Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KRAS inhibitor-3, a small molecule inhibitor targeting wild-type and oncogenic KRAS mutants. The information is curated for researchers, scientists, and professionals involved in drug development and cancer biology. This document details the inhibitor's binding affinity, its effects on downstream signaling pathways, and provides standardized protocols for key experimental assays.

Introduction to KRAS and Targeted Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein and uncontrolled cell division.[3][4][5] The development of inhibitors that directly target mutant KRAS proteins, particularly those with G12C and G12D mutations, has been a significant advancement in oncology.[6][7]

This compound (also referred to as Compound 11) is a noteworthy compound that has demonstrated high-affinity binding to both wild-type and various mutant forms of KRAS.[4][8] This guide focuses on the characteristics and evaluation of this inhibitor.

Quantitative Data Summary

The following tables summarize the binding affinities and cellular potencies of this compound and other representative KRAS inhibitors for comparison.

Table 1: Binding Affinity of this compound to KRAS Variants

| KRAS Variant | Dissociation Constant (Kd) in µM |

| Wild-Type (WT) | 0.28 |

| G12C | 0.63 |

| G12D | 0.37 |

| Q61H | 0.74 |

Data sourced from MedChemExpress.[4]

Table 2: Cellular Activity of this compound in KRAS Mutant Cell Lines

| Cell Line | KRAS Mutation | Assay | Endpoint | Result |

| BHK cells | G12D | Western Blot | p-ERK levels | Decreased at >1µM |

| BHK cells | G12D | Western Blot | p-cRaf levels | Decreased |

| BHK cells | G12V | Western Blot | p-ERK levels | Decreased |

| BHK cells | G12V | Western Blot | p-cRaf levels | Decreased |

| KRAS-expressing lung cancer cells | Not specified | Cell Growth Assay | Inhibition of growth | Observed with 0-1 µM (72h) |

Data sourced from MedChemExpress and a related publication on Compound 11.[4][8]

Signaling Pathways and Mechanism of Action

KRAS activation initiates a cascade of downstream signaling events, primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[3][9] this compound has been shown to disrupt the interaction between KRAS and its effector protein Raf, thereby inhibiting the MAPK signaling pathway.[4][8] This is evidenced by the reduction in the phosphorylation of cRaf and ERK in cells treated with the inhibitor.[4][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Biochemical Assay: Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity (Kd) of this compound to different KRAS variants.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human KRAS proteins (WT, G12C, G12D, Q61H)

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Procedure:

-

Immobilization of KRAS:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface with a 1:1 mixture of EDC and NHS.

-

Inject the KRAS protein solution (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

-

Deactivate excess reactive groups with ethanolamine.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound in running buffer.

-

Inject the inhibitor solutions over the sensor surface, from the lowest to the highest concentration.

-

Include a buffer-only injection as a control.

-

Monitor the association and dissociation phases in real-time.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound inhibitor and prepare the surface for the next cycle.

-

-

Data Analysis:

-

Subtract the control sensorgram data from the experimental data.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cell-Based Assay: Western Blot for p-ERK Inhibition

Objective: To assess the effect of this compound on the phosphorylation of ERK in KRAS mutant cells.

Materials:

-

KRAS mutant cell line (e.g., BHK-KRAS G12D)

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and prepare with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVASDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-p-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using ECL substrate.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody to confirm equal loading.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal.

-

Cell-Based Assay: Cell Viability (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of KRAS-dependent cancer cells.

Materials:

-

KRAS mutant cancer cell line

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the results and determine the IC50 value.

-

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for inhibitor characterization and the logical relationship of the inhibitor's mechanism of action.

Conclusion

This compound demonstrates promising characteristics as a pan-KRAS inhibitor with high affinity for wild-type and key oncogenic mutants, including G12C and G12D. Its ability to disrupt the KRAS-Raf interaction and inhibit downstream MAPK signaling provides a solid foundation for its further investigation as a potential cancer therapeutic. The experimental protocols and workflows detailed in this guide offer a framework for the continued evaluation of this and other novel KRAS inhibitors.

References

- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. | Semantic Scholar [semanticscholar.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of KRAS Inhibitor-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of KRAS inhibitor-3, a potent inhibitor of both wild-type and oncogenic KRAS mutants. This document details the inhibitor's binding affinity, its impact on downstream signaling pathways, and the methodologies for its preclinical evaluation.

Core Data Summary

The following table summarizes the binding affinities of this compound to various KRAS isoforms.

| Target Protein | Binding Affinity (Kd) |

| KRAS WT | 0.28 µM |

| KRAS G12C | 0.63 µM |

| KRAS G12D | 0.37 µM |

| KRAS Q61H | 0.74 µM |

Data sourced from MedChemExpress.[1]

Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket on the KRAS protein, disrupting its interaction with downstream effector proteins, such as Raf.[1] This inhibition prevents the activation of the downstream MAPK/ERK and PI3K-AKT signaling cascades, which are critical for cell proliferation and survival.[2][3][4] Mutations in the KRAS gene can lock the protein in a perpetually active state, leading to uncontrolled cell growth.[5][6] this compound targets both the wild-type and common mutant forms of KRAS, suggesting a broad therapeutic potential.[1]

Signaling Pathway and Inhibition

The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for this compound.

Caption: KRAS Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below. These protocols are based on established assays for evaluating KRAS inhibitors.[7][8][9]

Biochemical Binding Assay (Competition-Based)

This assay quantifies the binding affinity of this compound to various KRAS isoforms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

Preliminary Toxicity Profile of KRAS Inhibitor-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a synthesized preliminary toxicity profile for a hypothetical compound, "KRAS Inhibitor-3." The data and methodologies presented are compiled from publicly available information on various KRAS inhibitors and are intended for illustrative and educational purposes.

Introduction

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The development of covalent inhibitors targeting specific KRAS mutations, such as G12C, has marked a significant breakthrough in oncology. This technical guide provides a preliminary, representative toxicity profile for "this compound," a hypothetical novel covalent KRAS inhibitor, to aid researchers and drug development professionals in understanding the potential safety and liability profile of this class of compounds.

In Vitro Cytotoxicity Profile

The in vitro cytotoxicity of this compound was evaluated against a panel of human cancer cell lines to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using a luminescent cell viability assay.

Quantitative Data: In Vitro Cell Viability

The following table summarizes the IC50 values for this compound across various KRAS-mutant and KRAS wild-type cancer cell lines, based on representative data for similar compounds in this class.

| Cell Line | Cancer Type | KRAS Mutation Status | IC50 (µM) |

| NCI-H23 | Non-Small Cell Lung Cancer | G12C | Low µM |

| MIA PaCa-2 | Pancreatic Cancer | G12C | Low µM |

| BxPC-3 | Pancreatic Cancer | Wild-Type | High µM |

| ASPC-1 | Pancreatic Cancer | G12D | High µM |

Note: Data is representative of early-stage KRAS G12C inhibitors. Actual values vary between specific compounds.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells[1].

Materials:

-

Opaque-walled 96-well plates

-

Mammalian cells in culture medium

-

This compound (or test compound)

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background luminescence measurement.

-

Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of the compound to the experimental wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use[2].

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well, resulting in cell lysis and the generation of a luminescent signal[1][2].

-

Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the cell viability against the log concentration of the inhibitor and fit a dose-response curve to calculate the IC50 value.

Visualization: In Vitro Cytotoxicity Assay Workflow

Caption: Workflow for In Vitro Cytotoxicity Assessment.

In Vivo Toxicity Profile

The in vivo toxicity of KRAS inhibitors is a critical component of their preclinical safety assessment. Studies are typically conducted in rodent and non-rodent species to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials[3][4][5].

Quantitative Data: Common Treatment-Related Adverse Events (TRAEs)

The following table summarizes common TRAEs observed in clinical trials of KRAS G12C inhibitors like sotorasib and adagrasib. This provides an indication of the potential clinical toxicities for this compound.

| Adverse Event Class | Specific Event | Grade 1-2 Incidence (%) | Grade ≥3 Incidence (%) |

| Gastrointestinal | Diarrhea | 30 - 70 | 5 - 8 |

| Nausea | 14 - 70 | < 5 | |

| Vomiting | Moderate | < 5 | |

| Hepatic | ALT/AST Increase | 10 - 28 | 5 - 8 |

| General | Fatigue | 7 - 60 | < 5 |

Note: Incidence rates are aggregated from clinical trials of sotorasib and adagrasib and can vary significantly based on the specific drug, patient population, and concomitant medications[6][7]. Hepatotoxicity can be a significant concern, particularly in patients who have recently received immunotherapy[8][9][10].

Experimental Protocol: Murine Xenograft Model

Patient-derived or cell line-derived xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy and toxicity of anticancer agents[11][12].

Materials:

-

Immunocompromised mice (e.g., Balb/c nude or NSG mice)

-

Human cancer cells (e.g., NCI-H358) or patient-derived tumor fragments

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

Analytical equipment for toxicokinetic analysis

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells) mixed with Matrigel into the flank of each mouse[13]. For patient-derived models, surgically implant small tumor fragments.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Drug Administration: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 21 days)[13].

-

Monitoring:

-

Tumor Volume: Measure tumor length (L) and width (W) with calipers every 2-3 days and calculate volume (V = 1/2 × L × W²)[13].

-

Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of general health.

-

Clinical Observations: Observe mice daily for any signs of overt toxicity (e.g., changes in posture, activity, fur texture).

-

-

Toxicokinetics (TK): Collect blood samples at specified time points after dosing to determine the systemic exposure (Cmax, AUC) of the drug[14]. This helps correlate exposure with efficacy and toxicity findings.

-

Endpoint and Analysis: At the end of the study, euthanize the mice. Excise tumors for weight measurement and further analysis (e.g., histology, western blotting). Collect key organs (e.g., liver, GI tract, spleen) for histopathological examination to identify target organ toxicity.

Visualization: In Vivo Xenograft Study Workflow

Caption: Workflow for In Vivo Xenograft Efficacy and Toxicity Study.

Mechanism of Action and Associated Signaling Pathways

KRAS is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, KRAS stimulates downstream signaling cascades that promote cell proliferation, survival, and differentiation. The primary effector pathways include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway[15][16][17]. This compound is designed to covalently bind to a specific mutant residue, locking the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling.

Visualization: KRAS Signaling Pathway and Inhibition

Caption: KRAS Signaling Pathway and Point of Inhibition.

Summary and Conclusion

The preliminary toxicity profile for the hypothetical "this compound," synthesized from data on existing covalent KRAS inhibitors, suggests a manageable safety profile characterized primarily by gastrointestinal and hepatic toxicities. In vitro, the compound demonstrates potent and selective cytotoxicity against KRAS-mutant cancer cell lines. In vivo studies are essential to confirm the therapeutic window and to fully characterize the dose-limiting toxicities and target organ liabilities through comprehensive histopathological and toxicokinetic analyses. The provided experimental protocols and workflows serve as a guide for the preclinical evaluation of novel KRAS inhibitors, ensuring a robust and systematic approach to safety assessment.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. promega.com [promega.com]

- 3. Toxicokinetics in preclinical drug development of small-molecule new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. altasciences.com [altasciences.com]

- 5. Strategic Preclinical Toxicology for Faster IND Approval | Syngene International [syngeneintl.com]

- 6. mdpi.com [mdpi.com]

- 7. cancernetwork.com [cancernetwork.com]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Adagrasib Treatment After Sotorasib-Related Hepatotoxicity in Patients With KRASG12C-Mutated Non-Small Cell Lung Cancer: A Case Series and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor xenograft model [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of KRAS Inhibitor-3

These application notes provide a comprehensive overview of in vitro assay protocols for characterizing the activity of KRAS Inhibitor-3, a compound that has been shown to bind with high affinity to both wild-type (WT) and various oncogenic mutant forms of KRAS.[1] The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and include diagrams of relevant signaling pathways and experimental workflows designed for researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a critical GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[2][3] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein and aberrant downstream signaling, which promotes tumorigenesis.[4][5] this compound has been identified as a high-affinity binder to KRAS WT and several key mutants, including G12C, G12D, and Q61H, and has been shown to disrupt the interaction between KRAS and its downstream effector, Raf.[1] The following protocols describe standard in vitro assays to further characterize the biochemical and cellular activity of this inhibitor.

Data Presentation

The following table summarizes the in vitro binding affinity of this compound for various KRAS protein forms.

| Assay Type | KRAS Variant | Metric | Value (µM) | Cell Line(s) / Conditions |

| Biochemical Binding Assay | KRAS WT | KD | 0.28 | Cell-free |

| KRAS G12C | KD | 0.63 | Cell-free | |

| KRAS G12D | KD | 0.37 | Cell-free | |

| KRAS Q61H | KD | 0.74 | Cell-free |

Table 1: Binding affinities of this compound. Data sourced from MedchemExpress.[1]

Signaling Pathway

Under normal physiological conditions, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[4] Oncogenic mutations in KRAS impair its ability to hydrolyze GTP, leading to an accumulation of the active GTP-bound state and constitutive activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][6] this compound is designed to interfere with KRAS signaling, and its ability to disrupt the KRAS-Raf interaction suggests it can inhibit these downstream pathways.[1]

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize this compound.

Biochemical Assay: KRAS Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of this compound to modulate the exchange of GDP for GTP on KRAS proteins. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.[7]

Principle: This homogeneous assay format uses a fluorescently labeled GTP analog (e.g., GTP-Red) and a Europium cryptate-labeled anti-tag antibody that binds to a tagged KRAS protein (e.g., 6His-KRAS).[8] When the fluorescent GTP analog is bound to KRAS, FRET occurs between the Europium donor and the red acceptor. Compounds that inhibit nucleotide exchange will prevent this binding, leading to a decrease in the FRET signal.[8]

Materials:

-

Recombinant human His-tagged KRAS protein (WT, G12C, G12D, Q61H)

-

GTP-Red or other suitable fluorescent GTP analog

-

Anti-6His-Europium Cryptate antibody

-

GDP and GTP (for controls)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

This compound

-

Low-volume 384-well white plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare controls including a no-inhibitor control (DMSO vehicle) and a positive control (excess unlabeled GTP).

-

In a 384-well plate, add 2 µL of the serially diluted inhibitor or control solution.

-

Add 4 µL of a solution containing the His-tagged KRAS protein to each well.

-

Prepare a detection mixture containing the anti-6His-Europium Cryptate antibody and the GTP-Red analog in assay buffer.

-

Add 4 µL of the detection mixture to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay: Downstream Signaling (p-ERK Levels)

This assay determines the effect of this compound on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.[1]

Principle: Cancer cell lines with known KRAS mutations are treated with the inhibitor. Following treatment, cell lysates are analyzed for the levels of phosphorylated ERK (p-ERK) and total ERK using methods such as Western Blot or a homogeneous time-resolved fluorescence (HTRF) assay.[9] A reduction in the p-ERK/total ERK ratio indicates inhibition of the KRAS signaling pathway.

Materials:

-

KRAS-mutant cell line (e.g., NCI-H358 for G12C, MIA PaCa-2 for G12C, or BHK cells expressing KRASG12D)[1][10]

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

Secondary antibody (HRP-conjugated for Western Blot)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western Blotting equipment

-

Chemiluminescence substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 2, 6, or 24 hours).[1] Include a DMSO vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-ERK and total ERK.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition.

Cell-Based Assay: Cell Viability/Proliferation

This assay assesses the effect of this compound on the growth and viability of cancer cells harboring KRAS mutations.

Principle: Cells are treated with the inhibitor over a period of several days. Cell viability is then measured using a reagent such as resazurin (alamarBlue) or a tetrazolium salt (e.g., MTT, WST-1), which is converted to a fluorescent or colorimetric product by metabolically active cells.

Materials:

-

KRAS-mutant and KRAS-WT cancer cell lines

-

Cell culture medium

-

This compound

-

96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)

-

Resazurin or WST-1 reagent

-

Fluorescence or absorbance plate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Add serially diluted this compound to the wells. Include a no-cell control (media only) and a no-inhibitor control (DMSO vehicle).

-

Incubate the plates for 72 hours in a cell culture incubator.[1]

-

Add the viability reagent (e.g., 10% v/v resazurin) to each well and incubate for 2-4 hours.

-

Measure the fluorescence (Ex/Em ~560/590 nm for resazurin) or absorbance at the appropriate wavelength.

-

Subtract the background signal (no-cell control) from all measurements.

-

Normalize the data to the no-inhibitor control (100% viability) and plot cell viability against inhibitor concentration.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 3. KRAS - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. revvity.com [revvity.com]

- 9. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for KRAS Inhibitor-3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS, a member of the RAS superfamily of small GTPases, is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1] These mutations lock KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive tumor cell proliferation, survival, and resistance to therapy.[2][3] For decades, KRAS was considered an "undruggable" target.[4] However, recent breakthroughs have led to the development of inhibitors that can effectively target specific KRAS mutants, heralding a new era in precision oncology.[4]

This document provides detailed application notes and protocols for the use of a representative KRAS inhibitor, referred to here as "KRAS inhibitor-3," in cell culture experiments. While "this compound" is a general term, these guidelines are based on the established principles and methodologies for well-characterized KRAS inhibitors, particularly those targeting the KRAS G12C mutation.

Mechanism of Action

This compound is an inhibitor of KRAS that demonstrates high-affinity binding to both wild-type (WT) and various oncogenic KRAS mutants, including G12C, G12D, and Q61H.[5] Its primary mechanism involves disrupting the interaction between KRAS and its downstream effector, Raf kinase.[5] By preventing this interaction, the inhibitor effectively blocks the activation of the downstream MAPK/ERK signaling pathway, which is crucial for cancer cell proliferation.[3][5] This leads to a decrease in the phosphorylation of key signaling molecules like c-Raf and ERK.[5]

Certain KRAS inhibitors, particularly those targeting the G12C mutation, function as covalent inhibitors. They form an irreversible bond with the cysteine residue at position 12 of the mutant KRAS protein.[2] This locks the protein in an inactive, GDP-bound state, preventing its reactivation.[3][6]

Data Presentation: Efficacy of KRAS Inhibitors in Cell Culture

The following tables summarize quantitative data on the efficacy of representative KRAS inhibitors in various cancer cell lines.

Table 1: Binding Affinity of this compound to KRAS Variants [5]

| KRAS Variant | Dissociation Constant (KD) (µM) |

| KRAS WT | 0.28 |

| KRAS G12C | 0.63 |

| KRAS G12D | 0.37 |

| KRAS Q61H | 0.74 |

Table 2: IC50 Values of Representative KRAS G12C Inhibitors in NSCLC Cell Lines [7][8]

| Cell Line | KRAS Mutation | Inhibitor | IC50 (nM) - 2D Culture | IC50 (nM) - 3D Culture |

| H358 | G12C | ARS-1620 | 400 | Not Reported |

| H358 | G12C | MRTX849 | 10 - 973 (range) | < 100 |

| H2122 | G12C | ARS-1620 | > 1000 | Not Reported |

| H1373 | G12C | ARS-1620 | > 1000 | Not Reported |

| H23 | G12C | ARS-1620 | > 1000 | Not Reported |

| LU65 | G12C | ARS-1620 | < 500 | Not Reported |

| SW1573 | G12C | ARS-1620 | > 1000 | Not Reported |

| MIA PaCa-2 | G12C | MRTX849 | 10 - 973 (range) | < 100 |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

KRAS mutant and wild-type cancer cell lines (e.g., NCI-H358 for KRAS G12C, BxPC-3 for KRAS WT)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Inhibitor Treatment:

-

Cell Viability Measurement:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized values against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-